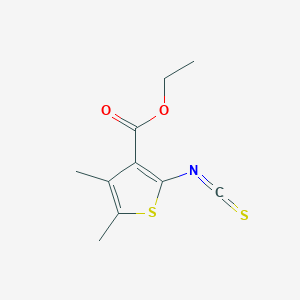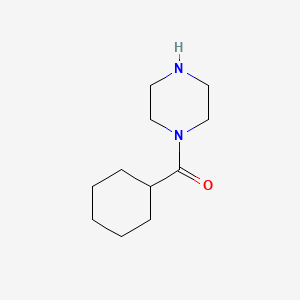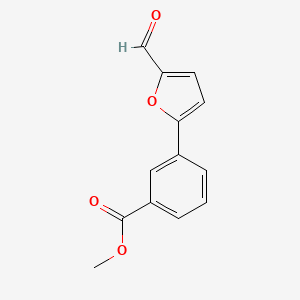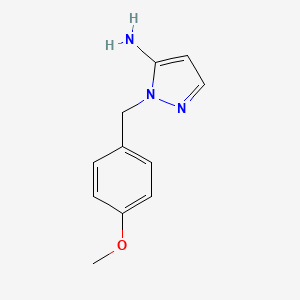
1-(4-甲氧基苄基)-1H-吡唑-5-胺
描述
The compound “1-(4-methoxybenzyl)-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The “4-methoxybenzyl” group suggests the presence of a benzene ring with a methoxy (OCH3) substituent at the 4th position .
Molecular Structure Analysis
The molecular structure of “1-(4-methoxybenzyl)-1H-pyrazol-5-amine” would likely show a pyrazole ring attached to a benzene ring via a methylene bridge. The benzene ring would have a methoxy group attached .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, depending on the other functional groups present in the molecule . The methoxy group in the benzyl part of the molecule could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-methoxybenzyl)-1H-pyrazol-5-amine” would depend on its exact structure. Generally, pyrazoles are stable compounds. The presence of the methoxy group might make the compound slightly more polar .科学研究应用
抗菌剂
拉朱等人(2010 年)的一项研究合成了 1-(4-甲氧基苄基)-1H-吡唑-5-胺的衍生物,该衍生物表现出强大的抗菌活性。这些化合物针对各种细菌和真菌进行了筛选,显示出显着的抗菌和抗真菌活性,表明它们作为治疗微生物感染的治疗剂的潜力 (Raju et al., 2010)。
合成方法
贝塞拉等人(2021 年)报道了一种无溶剂、一步两步合成 1-(4-甲氧基苄基)-1H-吡唑-5-胺衍生物的方法。本研究重点介绍了一种合成此类化合物的有效且简化的途径,这在各种化学和制药应用中可能是有益的 (Becerra, Rojas, & Castillo, 2021)。
氢键结构
阿博尼亚等人(2007 年)探索了与 1-(4-甲氧基苄基)-1H-吡唑-5-胺相关的化合物中的氢键链。该研究提供了对分子结构和相互作用的见解,这对于了解这些化合物在材料科学等各个领域的性质和潜在应用至关重要 (Abonía et al., 2007)。
对癌细胞的抗增殖作用
金等人(2011 年)报道了 N-(5-氨基-1-(4-甲氧基苄基)-1H-吡唑-4-基酰胺衍生物在黑色素瘤细胞上的合成和抗增殖活性。这些化合物表现出竞争性的抗增殖活性,表明它们作为癌症治疗中治疗剂的潜力 (Kim et al., 2011)。
结构解析和抗菌活性
冯等人(2018 年)合成了与 1-(4-甲氧基苄基)-1H-吡唑-5-胺相关的吡唑席夫碱,并评估了它们的抗菌活性。该研究提供了对这些化合物的结构特征和潜在抗菌应用的见解 (Feng et al., 2018)。
黑色素瘤细胞中的选择性 Raf 激酶抑制剂
金等人(2011 年)还合成了一系列在黑色素瘤细胞中对 B-Raf V600E 和 C-Raf 表现出强效且选择性抑制活性的衍生物,表明它们在黑色素瘤治疗中的潜力 (Kim et al., 2011)。
多组分反应和抗菌特性
沃(2020 年)描述了使用伯胺、酮和 4-硝基苯偶氮化物通过无金属多组分反应合成 1,5-二取代的 1,2,3-三唑,包括 1-(4-甲氧基苄基)-1H-吡唑-5-胺的衍生物。该合成证明了这些化合物在抗菌应用中的潜力,展示了它们在化学合成和药理特性方面的多功能性 (Vo, 2020)。
席夫碱的合成和理论研究
厄兹克纳勒等人(2018 年)合成了含有偶氮基的新型吡唑席夫碱,并进行了光谱和理论研究。该研究有助于理解这些化合物的结构和反应特性,这对于它们在各个科学领域的应用至关重要 (Özkınalı et al., 2018)。
光谱表征和生物学评估
皮莱等人(2019 年)报道了含有 1,2,4-三唑和吡唑环的席夫碱的合成、光谱表征以及抗氧化剂和 α-葡萄糖苷酶抑制活性的评估,包括 1-(4-甲氧基苄基)-1H-吡唑-5-胺的衍生物。该研究重点介绍了这些化合物在药理学应用中的潜力,特别是在抗氧化剂和酶抑制活性方面 (Pillai et al., 2019)。
分子间 C-H 胺化
吴等人(2014 年)使用铑 (III) 催化过程实现了 1-芳基-1H-吡唑-5(4H)-酮的分子间 C-H 胺化。这代表了一种芳香族 C-H 胺化的全新方法,这在有机合成和药物应用中至关重要 (Wu et al., 2014)。
抗肿瘤、抗真菌和抗菌药效基团位点
蒂蒂等人(2020 年)合成并分析了源自一些 1,3,4-噻二唑化合物的席夫碱的生物活性。该研究有助于识别抗肿瘤、抗真菌和抗菌药效基团位点,这对于开发新的治疗剂至关重要 (Titi et al., 2020)。
安全和危害
未来方向
The study of pyrazole derivatives is an active area of research, particularly in the field of medicinal chemistry. These compounds have been found to have a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities . Therefore, “1-(4-methoxybenzyl)-1H-pyrazol-5-amine” could potentially be of interest in these areas.
属性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)8-14-11(12)6-7-13-14/h2-7H,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBIFRSQWFZFMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390297 | |
| Record name | 1-(4-methoxybenzyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxybenzyl)-1H-pyrazol-5-amine | |
CAS RN |
3528-45-8 | |
| Record name | 1-(4-methoxybenzyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

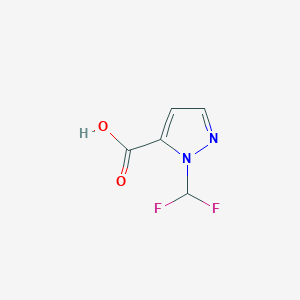
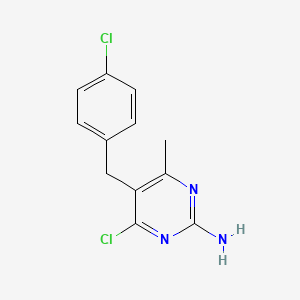
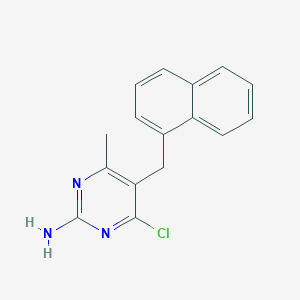
![[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1351572.png)
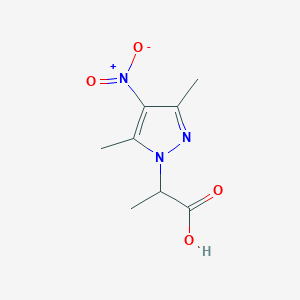
![6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B1351580.png)
![4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B1351584.png)
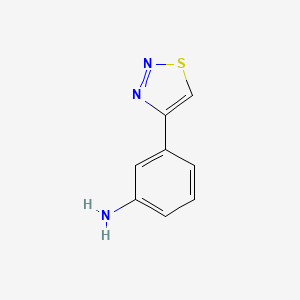
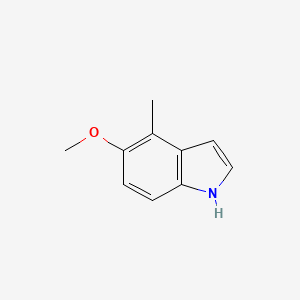
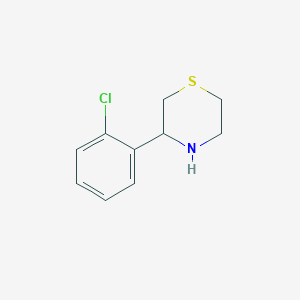
![2-[4-(2-hydroxyethyl)piperazino]-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1351597.png)
